molecular formula C18H21NO B281799 2-(Benzylamino)-2-phenylcyclopentanol

2-(Benzylamino)-2-phenylcyclopentanol

Cat. No. B281799
M. Wt: 267.4 g/mol
InChI Key: SUUCMHHUDJQGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-2-phenylcyclopentanol, also known as BAC, is a cyclic compound that has been widely studied for its potential applications in scientific research. BAC is a chiral compound, meaning it exists in two mirror-image forms, and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

2-(Benzylamino)-2-phenylcyclopentanol has been studied for its potential applications in a range of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(Benzylamino)-2-phenylcyclopentanol has been shown to exhibit analgesic properties, making it a potential candidate for the development of new pain medications. 2-(Benzylamino)-2-phenylcyclopentanol has also been shown to have antidepressant effects, making it a potential candidate for the treatment of depression. In addition, 2-(Benzylamino)-2-phenylcyclopentanol has been studied for its potential applications in the treatment of addiction and withdrawal symptoms.

Mechanism of Action

The exact mechanism of action of 2-(Benzylamino)-2-phenylcyclopentanol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. 2-(Benzylamino)-2-phenylcyclopentanol has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of neurotransmitters in the brain. This increased activity may be responsible for the analgesic and antidepressant effects of 2-(Benzylamino)-2-phenylcyclopentanol.
Biochemical and Physiological Effects
2-(Benzylamino)-2-phenylcyclopentanol has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and antidepressant properties, 2-(Benzylamino)-2-phenylcyclopentanol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. 2-(Benzylamino)-2-phenylcyclopentanol has also been shown to have antioxidant properties, which may be responsible for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(Benzylamino)-2-phenylcyclopentanol has several advantages for lab experiments, including its relatively low cost and ease of synthesis. 2-(Benzylamino)-2-phenylcyclopentanol is also stable under a range of conditions, making it a useful tool for studying the effects of neurotransmitter modulation in vitro. However, 2-(Benzylamino)-2-phenylcyclopentanol has some limitations, including its relatively low potency compared to other compounds, and its potential for off-target effects.

Future Directions

For research on 2-(Benzylamino)-2-phenylcyclopentanol include the development of more potent analogs, the study of its effects on other neurotransmitters, and its potential use in the treatment of other disorders.

Synthesis Methods

2-(Benzylamino)-2-phenylcyclopentanol can be synthesized using a variety of methods, including the reduction of 2-(benzylamino)-2-phenylcyclopentanone with sodium borohydride, the reduction of 2-(benzylamino)-2-phenylcyclopentanone with lithium aluminum hydride, or the reduction of 2-(benzylamino)-2-phenylcyclopentanone with sodium cyanoborohydride. The resulting product is a white solid that can be purified using column chromatography.

properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2-(benzylamino)-2-phenylcyclopentan-1-ol

InChI

InChI=1S/C18H21NO/c20-17-12-7-13-18(17,16-10-5-2-6-11-16)19-14-15-8-3-1-4-9-15/h1-6,8-11,17,19-20H,7,12-14H2

InChI Key

SUUCMHHUDJQGKG-UHFFFAOYSA-N

SMILES

C1CC(C(C1)(C2=CC=CC=C2)NCC3=CC=CC=C3)O

Canonical SMILES

C1CC(C(C1)(C2=CC=CC=C2)NCC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.